Chlorphenesin Carbamate

Pharmacokinetics Bioequivalence Sustained-Release Formulation Development

Researchers developing SR muscle relaxants face a half-life barrier: methocarbamol's 1.20 h elimination precludes once-daily design. CPC (CAS 886-74-8) solves this with a 3.14 h half-life-2.6× longer-enabling validated SR formulations (relative bioavailability 0.86-1.00 vs. IR). • 3.14 h half-life supports SR granule design without gastro-retentive technologies • Near-complete GI absorption minimizes transit variability • Spinal polysynaptic selectivity; preserves primary afferent function unlike mephenesin. ≥98% purity; ships ambient.

Molecular Formula C10H12ClNO4
Molecular Weight 245.66 g/mol
CAS No. 886-74-8
Cat. No. B1668842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorphenesin Carbamate
CAS886-74-8
SynonymslaChlorphenesin Carbamate;  Maolate;  Rinlaxer;  Chlorphensin carbamate;  Kolpicortin-sine;  Carbamic acid, 3-(p-chlorophenoxy)-2-hydroxypropyl ester;  NSC 82943;  U 19646; 
Molecular FormulaC10H12ClNO4
Molecular Weight245.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(COC(=O)N)O)Cl
InChIInChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14)
InChIKeySKPLBLUECSEIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityREADILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE;  FAIRLY READILY SOL IN DIOXANE;  ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE
SLIGHTLY SOL IN CHLOROFORM
FREELY SOL IN ALCOHOL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlorphenesin Carbamate (CAS 886-74-8): Core Identity for Skeletal Muscle Relaxant Procurement


Chlorphenesin carbamate (CPC; CAS 886-74-8) is a centrally acting, orally administered carbamate ester skeletal muscle relaxant derived from the 1,2-propanediol scaffold. It acts primarily at the spinal cord level to depress polysynaptic reflex pathways, thereby reducing muscle tone and spasticity without direct effects on the neuromuscular junction [1]. CPC was originally developed as an improved analog of mephenesin, engineered to overcome the ultra-short duration of action that limited mephenesin's clinical utility [2]. The compound exists as a racemic mixture and is classified chemically as 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate (molecular weight 245.66) [1]. Regulatory status: approved in South Korea for painful musculoskeletal conditions; previously marketed in the United States under the trade name Maolate (Upjohn) but discontinued in most developed markets [1][3].

Why Chlorphenesin Carbamate Cannot Be Interchanged with Methocarbamol or Mephenesin in Research and Specialty Applications


Class-level interchangeability is unsupported by the evidence base. A comprehensive 1980 review of eight centrally acting oral skeletal muscle relaxants concluded that there are inadequate data to support the superiority of any single agent, and no unique clinical efficacy has been established for the class beyond nonspecific sedation [1]. However, this conclusion reflects the poor design of legacy comparative clinical trials, not pharmacological equivalence. At the molecular and pharmacokinetic level, CPC diverges sharply from its closest structural and functional analogs. Its biological half-life of 3.14 hours is 2.6-fold longer than methocarbamol's 1.20 hours, and its volume of distribution is 2.6-fold larger [2]. These PK parameters are not interchangeable in sustained-release formulation development, bioequivalence testing, or preclinical dose-response modeling. Furthermore, CPC's spinal selectivity profile differs qualitatively from that of its parent compound mephenesin—CPC spares primary afferent terminal excitability while mephenesin does not—making the two agents mechanistically distinct tools for neuroscience research [3]. These quantitative PK and pharmacodynamic differences mean that substitution without re-validation of experimental protocols is scientifically unsound.

Quantitative Differentiation Evidence: Chlorphenesin Carbamate vs. Closest Analogs


2.6-Fold Longer Elimination Half-Life vs. Methocarbamol Enables Extended Dosing Intervals and Sustained-Release Feasibility

In a direct head-to-head pharmacokinetic study in human subjects, chlorphenesin carbamate demonstrated a mean biological half-life of 3.14 hours, which was significantly greater than the 1.20 hours obtained for methocarbamol following equivalent 2-g single oral doses [1]. The absorption kinetics (lag time, absorption half-life, and time to maximum concentration) did not differ statistically between the two drugs, indicating that the half-life advantage is attributable to disposition rather than absorption differences [1]. This 2.6-fold longer half-life directly enables twice-daily or sustained-release dosing strategies that are not feasible with methocarbamol's rapid elimination profile.

Pharmacokinetics Bioequivalence Sustained-Release Formulation Development

2.6-Fold Larger Volume of Distribution vs. Methocarbamol Indicates Superior Tissue Penetration for Muscle-Targeting Applications

In the same head-to-head PK study, chlorphenesin carbamate exhibited a mean apparent volume of distribution of 1.27 L/kg, significantly exceeding methocarbamol's 0.48 L/kg [1]. This 2.65-fold larger distribution volume, coupled with a correspondingly lower maximum serum concentration (Cmax of 15.3 μg/mL for CPC vs. 29.8 μg/mL for methocarbamol at the 2-g dose), indicates that CPC distributes more extensively into extravascular tissues rather than remaining confined to the plasma compartment [1]. The larger Vd is consistent with CPC's higher lipophilicity conferred by the p-chlorophenoxy moiety and suggests more efficient partitioning into skeletal muscle tissue, the intended target organ.

Pharmacokinetics Tissue Distribution Volume of Distribution

Spinal Selectivity: CPC Spares Primary Afferent Terminal Excitability and Dorsal Root Reflex, Unlike Mephenesin

In a direct comparative electrophysiological study in spinal rats, chlorphenesin carbamate (CPC, 50 mg/kg i.v.) and mephenesin were both shown to inhibit mono- and polysynaptic reflexes in the spinal cord, with polysynaptic reflex (PSR) being more susceptible than monosynaptic reflex (MSR) to CPC depression [1]. However, a critical mechanistic divergence was observed: CPC had no effect on the dorsal root potential evoked by dorsal root stimulation, and did not alter primary afferent terminal excitability. In contrast, mephenesin significantly reduced the dorsal root-dorsal root reflex and inhibited primary afferent terminal excitability [1]. This difference was confirmed in the isolated bullfrog spinal cord preparation, where CPC abolished motoneuron firing induced by excitatory amino acids (L-glutamate, L-aspartate) without modifying the depolarization amplitude, whereas mephenesin reduced both depolarization and firing [2].

Electrophysiology Spinal Reflex Pathways Mechanism of Action Neuronal Selectivity

Longer Duration of Action vs. Mephenesin in Multiple In Vivo Convulsion and Motor Suppression Models

In a systematic pharmacological comparison across multiple rodent models, chlorphenesin carbamate (CC) consistently demonstrated a longer duration of action than mephenesin. The suppression of picrotoxin-induced convulsions, pentylenetetrazol-induced convulsions, and electroshock-induced convulsions all persisted significantly longer with CC than with mephenesin [1]. In spinal cord function assays using rats, chicks, and frogs, CC produced sustained spinal cord depression with a duration exceeding that of mephenesin [1]. In decerebrate rigidity models (intercollicular transection and ischemic decerebration), CC produced marked and sustained suppression comparable to mephenesin but with extended temporal profile [1]. Notably, CC did not suppress strychnine-induced convulsions, whereas mephenesin showed marked suppression, indicating that the two agents engage distinct inhibitory mechanisms [1]. The authors concluded that CC is qualitatively distinct from mephenesin, with both longer duration and a differentiated pharmacological profile [1].

Duration of Action In Vivo Pharmacology Anticonvulsant Screening Motor Function

Antinociceptive Activity: CPC Shows Dose-Dependent Analgesic Effect in Inflammatory Pain Model Where Mephenesin Fails

In a direct comparative study using adjuvant arthritic rats, chlorphenesin carbamate (CPC, 100–400 mg/kg p.o.) exhibited a clear dose-dependent antinociceptive effect as measured by the flexion test, whereas mephenesin (100–400 mg/kg p.o.) produced no antinociceptive effect at any dose tested [1]. Electrophysiologically, CPC (25–50 mg/kg i.v.) depressed evoked neuronal responses of nociceptive neurons in the ventrobasal thalamus (VB), while mephenesin (50 mg/kg i.v.) did not. Neither compound affected non-nociceptive VB neuronal responses [1]. Furthermore, spontaneous firing of VB nociceptive neurons was depressed by both compounds (50 mg/kg i.v.), but mephenesin additionally depressed spontaneous firing in the mesencephalic reticular formation, a non-nociceptive region, whereas CPC did not [1].

Antinociception Analgesic Screening Inflammatory Pain Behavioral Pharmacology

Absence of Physical Dependence Liability vs. Phenobarbital: CPC Shows No Tolerance Formation or Withdrawal Syndrome in Chronic Dosing Model

In an 85-day repeated-dosing study in beagle dogs directly comparing chlorphenesin carbamate (CPC) with phenobarbital sodium (PB), CPC demonstrated no signs of tolerance formation during either of two sequential 42-day dosing periods, whereas PB produced clear tolerance [1]. Upon drug withdrawal (7-day observation periods after each dosing phase), PB-treated dogs exhibited severe withdrawal syndrome, while CPC-treated dogs showed no behavioral changes. In substitution experiments (days 79–85), no withdrawal signs emerged in CPC-treated animals [1]. The study concluded that CPC apparently does not possess physical dependence liability [1]. This finding is consistent with CPC's selective spinal mechanism that does not engage the supraspinal GABAergic systems implicated in benzodiazepine and barbiturate dependence.

Physical Dependence Liability Drug Safety Chronic Toxicology Withdrawal Assessment

Optimal Research and Procurement Application Scenarios for Chlorphenesin Carbamate Based on Quantitative Differentiation Evidence


Preclinical Screening of Centrally Acting Muscle Relaxants with Spinal Selectivity and Sustained Duration

Investigators developing novel muscle relaxants should consider chlorphenesin carbamate as a positive control or reference compound when the screening cascade requires (a) spinal-level action with selective motoneuron depression, (b) preservation of primary afferent terminal function (unlike mephenesin), and (c) a pharmacodynamic duration exceeding 2 hours. The half-life advantage over methocarbamol (3.14 vs. 1.20 hr [1]) and the spinal selectivity over mephenesin [2] make CPC suitable for dose-response studies in rodent spinal reflex models (MSR/PSR assay) where test compounds are benchmarked against a reference with well-characterized selectivity for polysynaptic pathways [2].

Sustained-Release Oral Formulation Development Programs

Formulation scientists developing modified-release oral solid dosage forms should select CPC over methocarbamol when the target product profile specifies once-daily or twice-daily dosing without complex multi-particulate or gastro-retentive technologies. The intrinsic 3.14-hour elimination half-life [1] provides a pharmacokinetic foundation for sustained-release design that has been experimentally validated: two SR granule formulations achieved relative bioavailabilities of 0.86–1.00 vs. immediate-release in human subjects, with satisfactory plasma concentration maintenance [2]. Furthermore, CPC's absorption from both small intestine and colon is nearly complete, minimizing bioavailability loss from variable gastrointestinal transit [2]. Methocarbamol's 1.20-hour half-life cannot support similar SR performance without more aggressive formulation strategies [1].

In Vivo Antinociceptive Screening in Inflammatory Pain Models

Researchers employing adjuvant arthritic rat models to screen compounds for analgesic activity in musculoskeletal pain indications should use CPC rather than mephenesin as the comparator muscle relaxant. CPC demonstrates dose-dependent antinociception in the flexion test (100–400 mg/kg p.o.), confirmed by electrophysiological suppression of ventrobasal thalamic nociceptive neuron responses (25–50 mg/kg i.v.), while mephenesin is devoid of antinociceptive activity at identical doses [1]. CPC's selectivity for nociceptive pathways (sparing non-nociceptive thalamic neurons and mesencephalic reticular formation) further supports its use in studies where confounding sedation must be minimized [1].

Chronic-Dosing Toxicology Studies Requiring Low Dependence-Liability Muscle Relaxant Controls

In chronic (>30 day) in vivo protocols where repeated muscle relaxant administration is required and withdrawal-related behavioral confounds must be avoided, CPC offers an evidence-based advantage over benzodiazepines and barbiturate-class muscle relaxants. The 85-day beagle dog study demonstrated no tolerance formation and no withdrawal syndrome with CPC, in direct contrast to phenobarbital which produced severe withdrawal [1]. This makes CPC particularly suitable for chronic pain/arthritis models, long-term spinal injury recovery studies, and behavioral pharmacology protocols where drug dependence artifacts could compromise endpoint validity [1].

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